molecular formula C18H15BrN2O2 B15169122 Urea, N-[(2-bromophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)- CAS No. 648420-33-1

Urea, N-[(2-bromophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)-

Cat. No.: B15169122
CAS No.: 648420-33-1
M. Wt: 371.2 g/mol
InChI Key: NHTLFZBVOOZOGD-UHFFFAOYSA-N
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Description

Urea, N-[(2-bromophenyl)methyl]-N’-(7-hydroxy-1-naphthalenyl)- is a complex organic compound that features both bromophenyl and hydroxy-naphthalenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-[(2-bromophenyl)methyl]-N’-(7-hydroxy-1-naphthalenyl)- typically involves the reaction of 2-bromobenzylamine with 7-hydroxy-1-naphthaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to complete the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Urea, N-[(2-bromophenyl)methyl]-N’-(7-hydroxy-1-naphthalenyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound can be used to study enzyme interactions and protein binding. The presence of the hydroxy-naphthalenyl group makes it a useful probe for fluorescence-based assays.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit activity against certain diseases or conditions, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of Urea, N-[(2-bromophenyl)methyl]-N’-(7-hydroxy-1-naphthalenyl)- involves its interaction with specific molecular targets. The bromophenyl and hydroxy-naphthalenyl groups can bind to various enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Urea, N-[(2-chlorophenyl)methyl]-N’-(7-hydroxy-1-naphthalenyl)-
  • Urea, N-[(2-fluorophenyl)methyl]-N’-(7-hydroxy-1-naphthalenyl)-
  • Urea, N-[(2-methylphenyl)methyl]-N’-(7-hydroxy-1-naphthalenyl)-

Uniqueness

The uniqueness of Urea, N-[(2-bromophenyl)methyl]-N’-(7-hydroxy-1-naphthalenyl)- lies in the presence of the bromine atom, which can significantly influence its reactivity and interaction with other molecules. This makes it distinct from its chlorinated, fluorinated, or methylated analogs.

Properties

CAS No.

648420-33-1

Molecular Formula

C18H15BrN2O2

Molecular Weight

371.2 g/mol

IUPAC Name

1-[(2-bromophenyl)methyl]-3-(7-hydroxynaphthalen-1-yl)urea

InChI

InChI=1S/C18H15BrN2O2/c19-16-6-2-1-4-13(16)11-20-18(23)21-17-7-3-5-12-8-9-14(22)10-15(12)17/h1-10,22H,11H2,(H2,20,21,23)

InChI Key

NHTLFZBVOOZOGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)NC2=CC=CC3=C2C=C(C=C3)O)Br

Origin of Product

United States

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